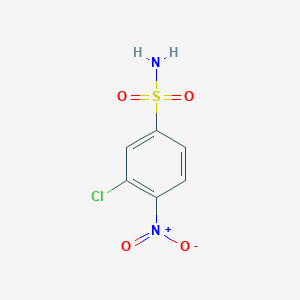

3-Chloro-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

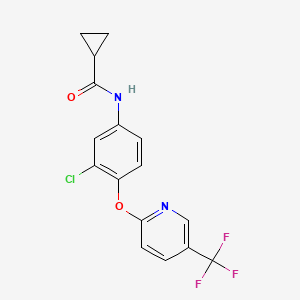

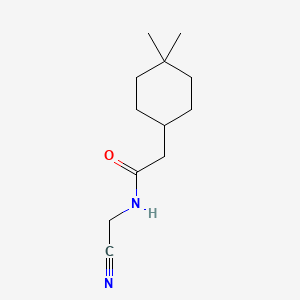

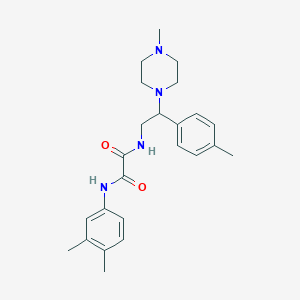

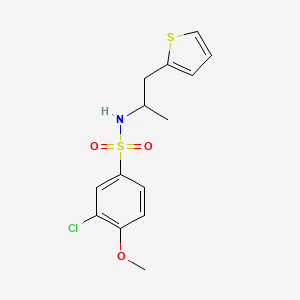

3-Chloro-4-nitrobenzenesulfonamide, also known as 4-Chloro-3-nitrobenzenesulfonamide, is a chemical compound with the molecular formula C6H5ClN2O4S . It has a molecular weight of 236.63 .

Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzenesulfonamide involves the slow addition of chlorosulphonic acid to 2-chloronitrobenzene. The reaction mass is heated to 100°C for 6 hours, then cooled to ambient temperature and stirred for an additional 12 hours. The reaction mass is slowly poured into chilled aqueous ammonia and stirred for 3 hours at -10°C. The reaction mixture is then warmed to 23°C and stirred for 2 hours. The reaction mixture is then filtered, and the obtained solid is washed three times with water .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chloro group, a nitro group, and a sulfonamide group .Physical And Chemical Properties Analysis

This compound is a crystalline powder with a color ranging from white to off-white . It has a melting point of 25-35 °C, a boiling point of 175-176 °C, and a density of 1.5966 (rough estimate) . It has a refractive index of 1.6000 (estimate) and a pKa of 9.28±0.60 (Predicted) . Its solubility in water is 224.8mg/L at 15 ºC .Scientific Research Applications

Enzyme Inhibition and Drug Design

3-Chloro-4-nitrobenzenesulfonamide has shown significant potential in the realm of enzyme inhibition and drug design. A study by Sapegin et al. (2018) demonstrated that this compound, when reacted with bis-electrophilic phenols, produced a class of [1,4]oxazepine-based primary sulfonamides. These compounds exhibited strong inhibition of human carbonic anhydrases, enzymes that are therapeutically relevant, suggesting their utility in drug design (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Synthesis and Characterization of Metal Complexes

4-Chloro-2-nitrobenzenesulfonamide (ClNbsa), closely related to this compound, was used by Camí et al. (2011) for the synthesis and characterization of copper(II) complexes. These complexes were studied using various analytical techniques, including thermogravimetric analysis and spectroscopy, providing insights into the electronic characteristics and potential applications in materials science (Camí, Villalba, Santi, Colinas, Estiu, & Soria, 2011).

Role in Chemical Transformations

Fukuyama et al. (1995) explored the versatility of 2- and 4-nitrobenzenesulfonamides, including this compound, in the preparation of secondary amines. Their research showed that these compounds undergo smooth alkylation to yield N-alkylated sulfonamides, highlighting their importance in synthetic organic chemistry (Fukuyama, Jow, & Cheung, 1995).

Thermogravimetric and Spectroscopic Analysis

The thermogravimetric and spectroscopic properties of nitrobenzenesulfonamides, including this compound, have been extensively studied. These studies contribute to the understanding of their thermal behavior and electronic characteristics, which are essential for various industrial applications (Estiu, Villalba, Camí, Echeverría, & Soria, 2014).

Analytical Applications in Redox Titrations

Sodium N-chloro-p-nitrobenzenesulfonamide, a derivative of this compound, has been used as a new redox titrant in analytical chemistry. Its application in the direct determination of reducing agents like glutathione and ascorbic acid highlights its significance in analytical methodologies (Gowda, Trieff, Mahadevappa, Ramanujam, & Trieff, 1982).

Safety and Hazards

3-Chloro-4-nitrobenzenesulfonamide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Mechanism of Action

Target of Action

3-Chloro-4-nitrobenzenesulfonamide, also known as 3-chloro-4-nitrobenzene-1-sulfonamide, is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes are the primary targets of sulfonamides, playing crucial roles in various biochemical processes.

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria . By inhibiting the synthesis of folic acid, these drugs prevent bacterial growth and proliferation .

Biochemical Pathways

The inhibition of folic acid synthesis affects the biochemical pathway of DNA synthesis in bacteria. Without folic acid, the bacteria cannot produce the nucleotides required for DNA replication. This disruption of the biochemical pathway leads to the cessation of bacterial growth and proliferation .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed orally and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and proliferation. By preventing the synthesis of folic acid, an essential component for DNA replication, the drug effectively halts the life cycle of the bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the drug, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the drug’s bioavailability .

properties

IUPAC Name |

3-chloro-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRVYSLJJHIICB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)

![6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide](/img/no-structure.png)

![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)

![3-[3-(2-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2879875.png)

![N-[2-Chloro-5-(trifluoromethyl)phenyl]-1H-indole-4-carboxamide](/img/structure/B2879882.png)

![N-(2-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2879885.png)